6-Amino-1-benzyl-5-bromouracil is a derivative of uracil, a nucleobase found in RNA, which has been modified to include an amino group at the 6th position and a benzyl group at the 1st position. The introduction of a bromine atom at the 5th position is a common modification in uracil derivatives, which can significantly alter the biological activity of the compound. The study of such derivatives is important as they can have various applications in medicinal chemistry, including as inhibitors of enzymes like thymidine phosphorylase, and potentially as antiviral or anticancer agents.
In the medical field, the inhibitory effects of 6-aminouracil derivatives on enzymes like thymidine phosphorylase are particularly relevant. These inhibitors could potentially be used to modulate the metabolism of chemotherapeutic agents, such as 5-fluorodeoxyuridine and 5-iododeoxyuridine, thereby enhancing their efficacy or reducing their toxicity2.
In agriculture, certain 3- and 6-alkyl-5-bromouracil compounds have been used as herbicides due to their ability to inhibit photosynthesis at the chloroplast level. Although not directly related to 6-Amino-1-benzyl-5-bromouracil, these studies provide insight into the diverse biological activities that bromouracil derivatives can possess. Interestingly, despite the chemical analogy to mutagenic compounds, 5-bromo-3-sec-butyl-6-methyluracil, a related herbicide, did not demonstrate mutagenic effects in a bacteriophage study, suggesting a potential for safe use in agricultural applications3.
6-Amino-1-benzyl-5-bromouracil is primarily synthesized in laboratory settings for research purposes. It falls under the classification of organic compounds, specifically within the category of halogenated pyrimidines. Its structural modifications make it a subject of interest in medicinal chemistry and biochemistry due to its potential interactions with biological systems .
The synthesis of 6-Amino-1-benzyl-5-bromouracil typically involves several key steps:
The molecular structure of 6-Amino-1-benzyl-5-bromouracil can be described as follows:
6-Amino-1-benzyl-5-bromouracil engages in various chemical reactions:
The mechanism of action for 6-Amino-1-benzyl-5-bromouracil involves its interaction with specific molecular targets within biological systems:
6-Amino-1-benzyl-5-bromouracil has several scientific applications:
6-Amino-1-benzyl-5-bromouracil (C₁₁H₁₀BrN₃O₂, MW 296.12 g/mol) is a structurally engineered pyrimidine derivative featuring three strategic modifications: a benzyl group at the N1 position, a bromine atom at C5, and an amino group at C6. This configuration endows the molecule with distinct physicochemical and biochemical properties. The benzyl group enhances lipophilicity (predicted LogP = 0.93), improving membrane permeability and bioavailability compared to simpler 5-bromouracil derivatives. Concurrently, the electron-withdrawing bromine atom at C5 creates an electron-deficient ring system, facilitating nucleophilic substitution reactions essential for further derivatization. The C6 amino group serves as a hydrogen bond donor/acceptor, enabling specific interactions with biological targets like enzymes or nucleic acids [3] [7] [9].
Crystallographic studies confirm a planar pyrimidine ring with a dihedral angle of 89° between the benzyl phenyl ring and the uracil plane. This orthogonality minimizes steric hindrance during target binding while allowing π-stacking interactions. The molecule’s topological polar surface area (80.88 Ų) suggests moderate solubility in polar solvents like dimethyl sulfoxide, though aqueous solubility is limited. Thermal stability is evidenced by a melting point of 220–222°C, attributable to intermolecular hydrogen bonding involving the C2/C4 carbonyls and C6 amino group [7] [9].
Table 1: Key Physicochemical Properties of 6-Amino-1-benzyl-5-bromouracil
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₀BrN₃O₂ | [3] [9] |
Molecular Weight | 296.12 g/mol | [3] [9] |
Melting Point | 220–222°C | [7] |
Predicted LogP | 0.93 | [9] |
Topological Polar Surface Area | 80.88 Ų | [9] |
Solubility | Soluble in dimethyl sulfoxide, methanol (heated); slightly soluble in aqueous base | [7] |
The exploration of brominated uracils originated in the early 20th century with Wheeler and Johnson’s seminal observation of colored adducts formed from bromine-uracil reactions (1907). This foundational work revealed the electrophilic susceptibility of uracil’s C5–C6 double bond. By 1940, Johnson had characterized 5-bromouracil as a hydrolytic decomposition product of transient 5,5-dibromo intermediates, correcting prior assumptions about reaction stoichiometry [10]. The 1950s marked a pivotal shift toward biological applications when 5-bromouracil was identified as a potent mutagen in Escherichia coli. Rydberg’s studies demonstrated that low concentrations of 5-bromouracil induced base-pairing errors (adenine→guanine mispairs) and revealed mutH, mutL, mutS, and uvrD gene products as critical components of DNA mismatch repair pathways suppressing its mutagenicity [1].
The 1980s–2000s witnessed targeted N1 and C6 modifications to optimize pharmacological profiles. The synthesis of 6-amino-1-benzyl-5-bromouracil (CAS 72816-87-6) emerged from this era, leveraging benzyl incorporation to augment metabolic stability and cellular uptake. This compound’s registration in chemical databases (e.g., PubChem CID 822149) around 2002 facilitated its use as a synthon for antiviral and anticancer agents, exemplified by Priego et al.’s work on non-nucleoside reverse transcriptase inhibitors [3] [5] [9].
Table 2: Historical Milestones in Brominated Uracil Development
Year | Development | Significance |
---|---|---|
1907 | Wheeler and Johnson describe uracil-bromine adducts | First evidence of electrophilic uracil halogenation |
1940 | Johnson characterizes 5-bromouracil formation | Mechanistic clarification of dibromouracil hydrolysis |
1950s | Rydberg links 5-bromouracil to DNA mutagenesis | Reveals DNA repair mechanisms in E. coli |
1980s | Synthesis of N1-alkylated 5-bromouracils | Enhances metabolic stability and membrane transit |
2002 | 6-Amino-1-benzyl-5-bromouracil enters literature | Enables non-nucleoside antiviral drug design |
Substitution at N1, C5, and C6 in uracil derivatives profoundly modulates bioactivity, target selectivity, and pharmacokinetics. The benzyl group at N1 in 6-amino-5-bromouracil confers steric bulk and lipophilicity, shielding the pyrimidine ring from enzymatic degradation by uridine phosphorylase. This increases plasma half-life relative to 5-bromouracil or 5-fluorouracil. Additionally, the benzyl moiety enables π-π interactions with aromatic residues in enzyme binding pockets, enhancing target affinity—a strategy validated in HIV-1 reverse transcriptase inhibitors [4] [6].
The bromine atom at C5 serves dual roles:
The C6 amino group is a hydrogen-bonding anchor critical for target engagement. It mimics the exocyclic amino group of cytosine or guanine in nucleic acid interactions, allowing competitive inhibition of enzymes like thymidine phosphorylase. Structural analyses confirm that 6-aminouracils form three hydrogen bonds with protein residues (e.g., backbone carbonyls of Ala263 in E. coli thymidine phosphorylase), disrupting nucleotide metabolism in pathogens or cancer cells [6] .
Table 3: Impact of Substitution Patterns on Pyrimidine Bioactivity
Position | Substituent | Key Effects | Design Rationale |
---|---|---|---|
N1 | Benzyl | ↑ Lipophilicity (LogP +0.4); ↑ metabolic stability; enables π-stacking | Shields glycosidic bond; enhances target affinity |
C5 | Bromine | Activates ring for SNAr; enables cross-coupling | Synthetic handle for diversification |
C6 | Amino | Forms H-bonds with targets; mimics nucleic acid bases | Competitive inhibition of enzymes/nucleic acids |
These principles underpin the optimization of 6-amino-1-benzyl-5-bromouracil derivatives. For instance, replacing the C5 bromine with electron-deficient aryls via Suzuki coupling yields thymidine phosphorylase inhibitors (IC₅₀ < 0.36 μM), while C6 amino acylation modulates bioavailability without compromising hydrogen bonding [4] . The synergy of N1, C5, and C6 modifications thus creates a versatile scaffold for addressing viral polymerase inhibition, antimetabolite therapy, and antibiotic resistance.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7